![molecular formula C18H13F3N2O3 B8074129 Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]quinoxaline-2-carboxylate](/img/structure/B8074129.png)
Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]quinoxaline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]quinoxaline-2-carboxylate is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of an ethyl ester group, a trifluoromethyl-substituted phenyl ring, and a quinoxaline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]quinoxaline-2-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 3-(trifluoromethyl)benzaldehyde with o-phenylenediamine to form the quinoxaline core. This intermediate is then subjected to esterification with ethyl chloroformate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]quinoxaline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include quinoxaline-2,3-dione derivatives, alcohol derivatives, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used.
科学研究应用
Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]quinoxaline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Research has indicated that quinoxaline derivatives possess various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the development of agrochemicals and dyes.
作用机制
The mechanism of action of ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]quinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level.
相似化合物的比较
Similar Compounds
Ethyl 3-oxo-4-phenylquinoxaline-2-carboxylate: Similar structure but lacks the trifluoromethyl group.
Methyl 3-oxo-4-[3-(trifluoromethyl)phenyl]quinoxaline-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-oxo-4-[3-(trifluoromethyl)phenyl]quinoxaline-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the ethyl ester group. The trifluoromethyl group imparts increased stability and lipophilicity, while the ethyl ester group enhances the compound’s solubility and reactivity in organic solvents. These features make it a versatile compound for various applications in scientific research and industry.
属性
IUPAC Name |
ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]quinoxaline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c1-2-26-17(25)15-16(24)23(14-9-4-3-8-13(14)22-15)12-7-5-6-11(10-12)18(19,20)21/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMKEWCXWVJVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N(C1=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
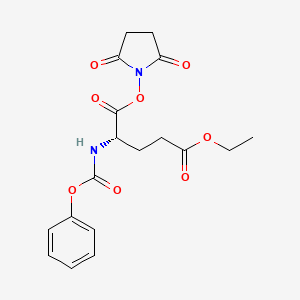
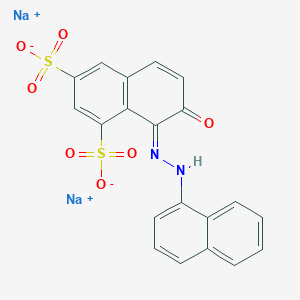
![L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)-](/img/structure/B8074058.png)

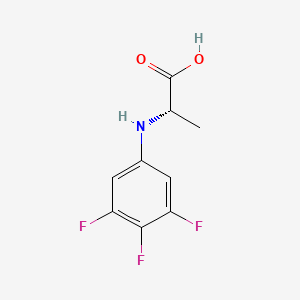
![2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(E)-hydrazinylidenemethyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetic acid](/img/structure/B8074067.png)
![2-[[(E)-hydrazinylidenemethyl]-(trideuteriomethyl)amino]acetic acid;hydrate](/img/structure/B8074073.png)
![[3-Hydroxy-2-[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]oxypropyl] octadecanoate](/img/structure/B8074091.png)
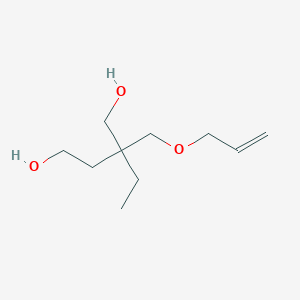
![[5-Bromo-3-[(1-ethylpyrrolidin-2-yl)methylcarbamoyl]-2,4-dimethoxyphenyl] 2,2-dimethylpropanoate](/img/structure/B8074097.png)
![2,2,6,6-tetramethyl-[1,3]dithiolo[4,5-f][1,3]benzodithiole](/img/structure/B8074105.png)
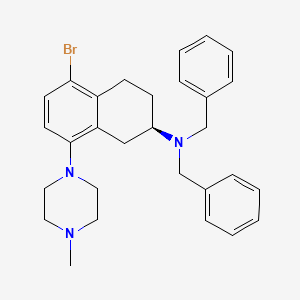
![(R)-N-[5-Ethyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-2-naphthyl]4-morpholinobenzamide](/img/structure/B8074122.png)
![7-Chloro-5-[[(2,3-difluorophenyl)methyl]thio]-thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B8074124.png)
